Uridine-3',5'-cyclic monophosphate sodium salt is a cyclic nucleotide derived from uridine. It plays a crucial role in various biological processes, including cellular signaling and metabolism. This compound is classified under cyclic nucleotides, which are important secondary messengers in many physiological and biochemical pathways.
Uridine-3',5'-cyclic monophosphate sodium salt can be sourced from both natural and synthetic methods. It is often produced through enzymatic reactions involving uridine triphosphate or uridine diphosphate as substrates. Additionally, it can be synthesized in laboratories for research and industrial applications.
The synthesis of uridine-3',5'-cyclic monophosphate sodium salt can be achieved through several methods:
The enzymatic method typically involves the use of specific enzymes that catalyze the conversion of linear nucleotides into their cyclic forms. The reaction conditions, such as pH and temperature, are critical for optimizing yield and purity.
The molecular structure of uridine-3',5'-cyclic monophosphate sodium salt features a ribose sugar linked to a phosphate group, which forms a cyclic structure with the uracil base. The cyclic nature is characterized by the formation of a phosphodiester bond between the 3' and 5' hydroxyl groups of the ribose.
Uridine-3',5'-cyclic monophosphate sodium salt participates in several biochemical reactions:
The stability of uridine-3',5'-cyclic monophosphate sodium salt in aqueous solutions is influenced by factors such as pH and temperature, which can affect its reactivity during these chemical processes.
Uridine-3',5'-cyclic monophosphate sodium salt acts primarily as a signaling molecule within cells. Its mechanism involves:
Research has shown that uridine-3',5'-cyclic monophosphate sodium salt influences pathways related to cell growth, differentiation, and apoptosis.
Uridine-3',5'-cyclic monophosphate sodium salt has numerous scientific applications:
Uridine-3',5'-cyclic monophosphate sodium salt (sodium cUMP) features a phosphodiester bridge between the ribose's 3'- and 5'-hydroxyl groups, forming a rigid 7-membered ring structure. The molecular formula of its free acid is C₉H₁₁N₂O₈P [1] [3], while the sodium salt form is C₉H₁₀N₂O₈P•Na [2] [5]. This configuration is biologically significant, as the 3',5'-linkage creates a stable bicyclic system where the phosphate group connects two non-adjacent ribose carbons. The uracil base adopts an anti-conformation relative to the ribose, optimizing hydrogen-bonding interactions [6].
In contrast, 2',3'-cyclic isomers form a strained 5-membered ring, which is thermodynamically less stable and hydrolyzes rapidly under physiological conditions. The 2',3'-isomer predominates only during RNA degradation intermediates, while 3',5'-cUMP functions in cellular signaling. This isomer differentiation is critical because the 3',5' configuration confers resistance to non-specific phosphodiesterases, enhancing its stability in biological systems [7]. X-ray crystallography confirms that the 3',5'-bond angle in sodium cUMP is 123.7°, facilitating optimal orbital overlap for ring stability [6].
Table 1: Structural Comparison of cUMP Isomers
Feature | 3',5'-cUMP | 2',3'-cUMP |
---|---|---|
Cyclic Ring Size | 7-membered | 5-membered |
Hydrolytic Stability | High | Low |
Biological Role | Signaling molecule | RNA degradation product |
Predominant Conformation | anti-base orientation | syn-base orientation |
The sodium salt form (CAS 56632-58-7) is synthesized via ion-exchange chromatography, replacing the acidic proton of the phosphate group with Na⁺. This modification drastically alters its physicochemical properties:
The ionic character of the sodium salt enhances electrostatic interactions with water molecules, making it ideal for in vitro studies requiring aqueous buffers. This property is exploited in biochemical assays where the sodium salt's solubility enables millimolar stock concentrations. Additionally, the sodium ion stabilizes the crystal lattice through cation-anion coordination, with X-ray data showing Na⁺...O (phosphate) distances of 2.38 Å [5]. Commercial preparations (e.g., sc-474701) confirm ≥98.5% purity by HPLC, with sodium content between 6.8-7.2% w/w [5].
Table 2: Physicochemical Properties of cUMP Sodium Salt
Property | Value | Method |
---|---|---|
Molecular Formula | C₉H₁₀N₂O₈P•Na | Elemental Analysis |
Molecular Weight | 328.15 g/mol | Mass Spectrometry |
Water Solubility | >125 mg/mL (309 mM) | OECD 105 |
pKa (phosphate) | 1.8 (acidic), 6.2 (conjugate) | Potentiometric Titration |
NMR Spectroscopy
¹H NMR (D₂O, 400 MHz) reveals distinctive signals:
³¹P NMR shows a characteristic upfield-shifted phosphate peak at δ -2.5 to -3.0 ppm, diagnostic for the cyclic phosphodiester environment. This contrasts with linear UMP's ³¹P signal at δ 3.5 ppm [3].
Mass Spectrometry
High-resolution ESI-MS exhibits:
X-Ray Crystallography
Crystal structures (CCDC 1268279) reveal monoclinic space group P2₁ with unit cell dimensions a=7.82 Å, b=11.36 Å, c=10.98 Å. The sodium ion coordinates with three phosphate oxygen atoms and two water molecules in distorted octahedral geometry. The ribose adopts a C3'-endo puckering, stabilizing the cyclic phosphate through pseudo-trans torsion angles (O3'-P-O5'-C5' = -129°) [6].
Table 3: Spectroscopic and Crystallographic Parameters
Technique | Key Identifiers | Structural Significance |
---|---|---|
¹H NMR | δ 6.05 (H1'), δ 8.12 (H6) | Anomeric configuration, uracil ring |
³¹P NMR | δ -2.8 ppm | Cyclic phosphate environment |
ESI-MS (-ve) | m/z 348.99 [M+Na]⁻ | Sodium adduct confirmation |
X-Ray Diffraction | Bond length P-O5'=1.612 Å, P-O3'=1.599 Å | Cyclic phosphodiester geometry |
Sodium cUMP shares the 3',5'-cyclic phosphate motif with cAMP and cGMP but differs critically in its pyrimidine base structure. While cAMP and cGMP feature purine bases (adenine/guanine) with two fused rings, cUMP contains a single-ring uracil. This results in:
Functionally, cUMP exhibits unique biological roles distinct from purine cyclic nucleotides:
Table 4: Comparative Analysis of Cyclic Nucleotides
Property | cUMP Sodium Salt | cAMP Sodium Salt | cGMP Sodium Salt |
---|---|---|---|
Molecular Formula | C₉H₁₀N₂O₈P•Na | C₁₀H₁₁N₅O₇P•Na | C₁₀H₁₁N₅O₈P•Na |
Molecular Weight | 328.15 g/mol | 351.20 g/mol | 367.18 g/mol |
UV λₘₐₓ (pH 7) | 262 nm (ε=7,700) | 259 nm (ε=14,700) | 252 nm (ε=11,200) |
Biological Functions | RNase inhibition, | PKA activation, | PKG activation, |
antiviral activity | glycogen regulation | vasodilation |
Comprehensive Compound Nomenclature
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